Fmoc-3VVD-OH (GMP)

Description

BenchChem offers high-quality Fmoc-3VVD-OH (GMP) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-3VVD-OH (GMP) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

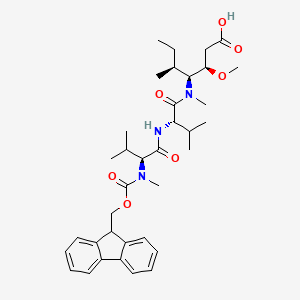

IUPAC Name |

(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H51N3O7/c1-10-23(6)33(29(45-9)19-30(40)41)38(7)35(43)31(21(2)3)37-34(42)32(22(4)5)39(8)36(44)46-20-28-26-17-13-11-15-24(26)25-16-12-14-18-27(25)28/h11-18,21-23,28-29,31-33H,10,19-20H2,1-9H3,(H,37,42)(H,40,41)/t23-,29+,31-,32-,33-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMVBIYSFDNRJJI-FCUBIXSHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)O)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)O)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H51N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

637.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863971-44-2 | |

| Record name | FMOC-3VVD-OH | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863971442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5S,8S,11S,12R)-11-((S)-sec-butyl)-1-(9H-fluoren-9-yl)-5,8-diisopropyl-12-methoxy-4,10-dimethyl-3,6,9-trioxo-2-oxa-4,7,10-triazatetradecan-14-oic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FMOC-3VVD-OH | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46H5G5LP2T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to Fmoc-3VVD-OH: A Key Building Block for Antibody-Drug Conjugate Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-3VVD-OH is a crucial protected peptide fragment that serves as a pivotal intermediate in the synthesis of sophisticated biotherapeutics, most notably antibody-drug conjugates (ADCs). Its structure is integral to the formation of cleavable peptide linkers, which are designed to be stable in systemic circulation and selectively processed within the target cell environment to release a cytotoxic payload. This guide provides an in-depth overview of the molecular properties of Fmoc-3VVD-OH, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and a logical workflow for its application in the generation of ADC linkers.

Core Molecular Data

The fundamental properties of Fmoc-3VVD-OH are summarized below, providing essential information for its handling, characterization, and use in synthetic applications.

| Property | Value |

| Molecular Weight | 637.8 g/mol |

| Molecular Formula | C₃₆H₅₁N₃O₇ |

| Full Chemical Name | N-((9H-fluoren-9-yl)methoxy)carbonyl)-L-valyl-L-valyl-L-valyl-L-aspartic acid |

| Primary Application | Intermediate for peptide-based ADC linker synthesis |

Role in Antibody-Drug Conjugates

Fmoc-3VVD-OH is a precursor to a tetrapeptide sequence frequently incorporated into cathepsin B-cleavable linkers.[1][2] Cathepsin B is a lysosomal protease that is often overexpressed in tumor cells.[1] ADCs containing such a linker are internalized by the target cancer cell via receptor-mediated endocytosis.[3] Once inside the lysosome, the peptide linker is cleaved by cathepsin B, releasing the potent cytotoxic drug in close proximity to its intracellular target, thereby minimizing off-target toxicity.[3] The valine-valine-valine-aspartic acid sequence provides a specific recognition motif for this enzymatic cleavage.

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of the bulky Fmoc-3VVD-OH unit into a growing peptide chain on a solid support requires careful optimization of coupling conditions. The following is a representative protocol for manual Fmoc-based SPPS.

Materials and Reagents

-

Fmoc-3VVD-OH

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Coupling reagents (e.g., HATU, HBTU)

-

Base (e.g., N,N-Diisopropylethylamine (DIPEA) or Collidine)

-

Washing solvents (e.g., Dichloromethane (DCM), Isopropanol (IPA))

-

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA) with scavengers)

Protocol Steps

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a suitable reaction vessel.[4]

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the resin-bound peptide.[5]

-

Wash the resin thoroughly with DMF and IPA to remove piperidine and the dibenzofulvene-piperidine adduct.[5]

-

Confirm complete deprotection using a qualitative test such as the Kaiser test.

-

-

Fmoc-3VVD-OH Coupling:

-

In a separate vessel, pre-activate Fmoc-3VVD-OH (typically 1.5-3 equivalents relative to the resin loading) with a coupling reagent like HATU (1.5-3 eq.) and a base such as DIPEA (2-4 eq.) in DMF.

-

Add the activated Fmoc-3VVD-OH solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-4 hours at room temperature with gentle agitation. Due to the steric hindrance of the building block, extended coupling times or double coupling may be necessary.

-

Monitor the reaction for completion using a Kaiser test (a negative result indicates complete coupling).

-

Wash the resin extensively with DMF, IPA, and DCM to remove excess reagents and byproducts.[5]

-

-

Chain Elongation: Repeat the deprotection and coupling steps for any subsequent amino acids in the desired linker sequence.

-

Cleavage and Deprotection:

-

Once the peptide synthesis is complete, wash the resin thoroughly and dry it under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.[6]

-

Precipitate the crude peptide in cold diethyl ether and collect it by centrifugation or filtration.

-

-

Purification: Purify the crude peptide linker using reverse-phase high-performance liquid chromatography (RP-HPLC).

Logical Workflow for ADC Linker Synthesis

The following diagram illustrates the key stages in the utilization of Fmoc-3VVD-OH for the synthesis of a peptide linker ready for conjugation to a cytotoxic drug and an antibody.

Caption: Workflow for ADC linker synthesis using Fmoc-3VVD-OH.

Conclusion

Fmoc-3VVD-OH is an indispensable building block for the construction of advanced therapeutic agents. Its well-defined structure allows for the precise synthesis of cleavable peptide linkers that are fundamental to the efficacy and safety of modern antibody-drug conjugates. The protocols and workflow presented in this guide offer a framework for the successful application of Fmoc-3VVD-OH in the development of next-generation targeted cancer therapies. A thorough understanding of its properties and synthetic methodologies is essential for researchers and professionals dedicated to advancing the field of bioconjugate chemistry and targeted drug delivery.

References

- 1. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates [mdpi.com]

- 2. PEPTIDES & ANTIBODIES - Peptides in Antibody & Peptide Drug Conjugates [drug-dev.com]

- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. chempep.com [chempep.com]

- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

Synthesis and Purification of Fmoc-3VVD-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Fmoc-Val-Val-Asp-OH (Fmoc-3VVD-OH), a tripeptide of interest in various research and drug development applications. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of key processes to ensure clarity and reproducibility.

Introduction

Fmoc-3VVD-OH is a protected tripeptide composed of Valine, Valine, and Aspartic Acid, with the N-terminus protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group strategy is fundamental to modern solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to a growing peptide chain. The synthesis of Fmoc-3VVD-OH is a critical step in the development of more complex peptide-based molecules, including antibody-drug conjugate (ADC) linkers.

This guide will detail the synthesis of Fmoc-3VVD-OH on a solid support, followed by its cleavage from the resin and subsequent purification to a high degree of purity using reversed-phase high-performance liquid chromatography (RP-HPLC).

Synthesis of Fmoc-Val-Val-Asp(OtBu)-OH via Solid-Phase Peptide Synthesis (SPPS)

The synthesis of the tripeptide is performed on a 2-chlorotrityl chloride resin, which allows for the cleavage of the final product with the C-terminal carboxylic acid intact. The side chain of Aspartic Acid is protected with a tert-butyl (OtBu) group to prevent side reactions during synthesis.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| 2-Chlorotrityl chloride resin | 100-200 mesh | Sigma-Aldrich |

| Fmoc-Asp(OtBu)-OH | Synthesis Grade | CEM Corporation |

| Fmoc-Val-OH | Synthesis Grade | --- |

| Diisopropylethylamine (DIPEA) | Reagent Grade | --- |

| Dichloromethane (DCM) | HPLC Grade | --- |

| N,N-Dimethylformamide (DMF) | HPLC Grade | --- |

| Piperidine | Reagent Grade | --- |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) | Synthesis Grade | --- |

| Methanol (MeOH) | ACS Grade | --- |

| Acetic Anhydride | Reagent Grade | --- |

| Pyridine | Reagent Grade | --- |

| Trifluoroacetic acid (TFA) | Reagent Grade | --- |

| Triisopropylsilane (TIS) | Reagent Grade | --- |

| Diethyl ether | ACS Grade | --- |

| Acetonitrile (ACN) | HPLC Grade | --- |

Experimental Protocol

The synthesis is carried out on a 0.1 mmol scale.

2.2.1. Resin Swelling and Loading of the First Amino Acid (Fmoc-Asp(OtBu)-OH)

-

Resin Swelling: Weigh 200 mg of 2-chlorotrityl chloride resin (loading capacity ~0.5 mmol/g) into a reaction vessel. Add 5 mL of DCM and allow the resin to swell for 30 minutes with gentle agitation.

-

Amino Acid Preparation: In a separate vial, dissolve 82.2 mg (0.2 mmol) of Fmoc-Asp(OtBu)-OH in 3 mL of DCM.

-

Loading: Drain the DCM from the swollen resin. Add the Fmoc-Asp(OtBu)-OH solution to the resin, followed by 68 µL (0.4 mmol) of DIPEA. Agitate the mixture for 2 hours at room temperature.

-

Capping: To cap any unreacted sites on the resin, add 0.5 mL of a capping solution (DCM/MeOH/DIPEA, 80:15:5 v/v/v) and agitate for 30 minutes.

-

Washing: Drain the solution and wash the resin sequentially with DCM (3 x 5 mL), DMF (3 x 5 mL), and finally DCM (3 x 5 mL).

2.2.2. Peptide Chain Elongation

The following steps are repeated for the coupling of Fmoc-Val-OH.

-

Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a fresh 5 mL of 20% piperidine in DMF for 15 minutes.

-

Washing: Wash the resin with DMF (5 x 5 mL) to ensure complete removal of piperidine.

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve 101.8 mg (0.3 mmol) of Fmoc-Val-OH and 113.7 mg (0.3 mmol) of HBTU in 3 mL of DMF.

-

Add 102 µL (0.6 mmol) of DIPEA to the amino acid solution to activate it.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1 hour at room temperature.

-

-

Washing: Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

Repeat the deprotection and coupling steps for the second Valine residue.

Synthesis Workflow Diagram

Caption: Solid-Phase Synthesis Workflow for Fmoc-VVD(OtBu)-OH.

Cleavage and Deprotection

This step removes the peptide from the resin and cleaves the tert-butyl protecting group from the Aspartic Acid side chain.

Experimental Protocol

-

Resin Preparation: After the final wash, dry the peptide-resin under vacuum for at least 1 hour.

-

Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). For 200 mg of resin, use 2 mL of the cocktail.

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin in a reaction vessel. Agitate the mixture at room temperature for 2 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate into a cold centrifuge tube containing 20 mL of cold diethyl ether. A white precipitate of the crude peptide should form.

-

Isolation: Centrifuge the mixture at 4000 rpm for 10 minutes. Decant the ether. Wash the peptide pellet with another 20 mL of cold diethyl ether and centrifuge again.

-

Drying: After decanting the ether, dry the crude peptide pellet under a stream of nitrogen and then under vacuum to remove residual ether.

Purification of Fmoc-3VVD-OH

The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

Instrumentation and Conditions

| Parameter | Specification |

| HPLC System | Preparative HPLC system with a UV detector |

| Column | C18 column (e.g., 10 µm, 250 x 21.2 mm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |

| Gradient | 30-70% B over 40 minutes |

| Flow Rate | 15 mL/min |

| Detection | 220 nm and 280 nm |

| Injection Volume | Dependent on crude peptide concentration |

Experimental Protocol

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of DMF and then dilute with Mobile Phase A to a concentration of approximately 10 mg/mL. Filter the solution through a 0.45 µm filter.

-

Purification: Inject the sample onto the equilibrated HPLC column. Collect fractions corresponding to the major peak.

-

Analysis of Fractions: Analyze the collected fractions by analytical HPLC to determine their purity.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final Fmoc-3VVD-OH as a white, fluffy powder.

Purification and Analysis Workflow

Caption: Purification and Analysis Workflow for Fmoc-3VVD-OH.

Characterization and Data

The identity and purity of the final product should be confirmed by mass spectrometry and analytical HPLC.

Expected Quantitative Data

| Parameter | Expected Value |

| Theoretical Mass | C₃₃H₄₁N₃O₈: 607.70 g/mol |

| Crude Yield | 70-85% |

| Purity after HPLC | >98% (as determined by analytical HPLC at 220 nm) |

| Final Yield after Purification | 40-60% (based on initial resin loading) |

Characterization Data

| Technique | Expected Result |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ = 608.7 m/z, [M+Na]⁺ = 630.7 m/z |

| Analytical HPLC | A single major peak with a retention time dependent on the specific analytical column and gradient used. |

Conclusion

This technical guide provides a detailed and robust methodology for the synthesis and purification of Fmoc-3VVD-OH. By following the outlined solid-phase peptide synthesis protocol, cleavage, and subsequent RP-HPLC purification, researchers can obtain this key tripeptide intermediate in high purity, suitable for further applications in drug development and chemical biology. The provided workflows and quantitative data serve as a valuable resource for planning and executing the synthesis of Fmoc-3VVD-OH.

Fmoc-3VVD-OH: A Technical Guide for Researchers in Drug Development

Fmoc-3VVD-OH (Fmoc-L-Valyl-L-Valyl-N-methyl-L-valine-OH) is a crucial building block in the development of Antibody-Drug Conjugates (ADCs), a powerful class of targeted cancer therapeutics. This technical guide provides an in-depth overview of its properties, suppliers, and its role in the synthesis of potent ADC payloads such as Monomethyl Auristatin E (MMAE).

Core Properties and Identification

Fmoc-3VVD-OH is a tripeptide derivative protected with a fluorenylmethyloxycarbonyl (Fmoc) group at its N-terminus. This protection strategy is fundamental to its application in solid-phase peptide synthesis (SPPS), allowing for the sequential and controlled assembly of peptide chains.

| Property | Value | Source |

| CAS Number | 863971-44-2 | BroadPharm, BOC Sciences, MCE, APExBIO |

| Molecular Formula | C36H51N3O7 | BroadPharm |

| Molecular Weight | 637.81 g/mol | BOC Sciences |

| Appearance | White to off-white solid | MCE |

| Purity | Typically ≥95% | BOC Sciences |

| Solubility | Soluble in DMSO | Bioss |

| Storage | Recommended at -20°C | BroadPharm |

Role in Antibody-Drug Conjugates

Fmoc-3VVD-OH serves as a key intermediate in the synthesis of cleavable linkers used in ADCs.[1][2] These linkers connect a monoclonal antibody, which provides tumor-targeting specificity, to a highly potent cytotoxic agent (the "payload"). The Val-Val dipeptide sequence within the linker is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[3] This targeted cleavage ensures that the cytotoxic payload is released preferentially within cancer cells, minimizing systemic toxicity.[4][5]

Mechanism of Action of a Val-Val Linker-Containing ADC

The general mechanism of action for an ADC utilizing a cleavable linker derived from Fmoc-3VVD-OH is a multi-step process that ensures targeted delivery and activation of the cytotoxic payload.

Caption: Generalized mechanism of action for a cleavable linker ADC.

Suppliers of Fmoc-3VVD-OH

A number of chemical suppliers specialize in providing reagents for peptide synthesis and ADC development. The following table summarizes some of the known suppliers for Fmoc-3VVD-OH.

| Supplier | Website | Notes |

| BroadPharm | broadpharm.com | Offers various quantities and provides NMR data. |

| BOC Sciences | bocsci.com | Provides detailed chemical properties and purity information. |

| MedChemExpress (MCE) | medchemexpress.com | Specifies use as a cleavable ADC linker. |

| APExBIO | apexbt.com | Available in various sizes for research use. |

| ChemicalBook | chemicalbook.com | Lists multiple manufacturers and traders. |

Experimental Protocols

The synthesis of a peptide-drug conjugate using Fmoc-3VVD-OH typically involves standard solid-phase peptide synthesis (SPPS) techniques. Below is a representative workflow and a generalized protocol for the coupling of Fmoc-3VVD-OH.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis of a peptide-drug conjugate using Fmoc-3VVD-OH.

Caption: General workflow for peptide-drug conjugate synthesis.

Representative Protocol for Fmoc-3VVD-OH Coupling

This protocol outlines the general steps for coupling Fmoc-3VVD-OH to a resin-bound amine, such as the N-terminus of a payload molecule, using standard SPPS chemistry.

Materials:

-

Fmoc-deprotected resin-bound payload

-

Fmoc-3VVD-OH

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, NMM)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine solution (20% in DMF)

-

Reaction vessel for SPPS

Procedure:

-

Resin Swelling: Swell the resin-bound substrate in DMF for 30-60 minutes in the reaction vessel.

-

Fmoc Deprotection (if necessary): If the N-terminus of the resin-bound substrate is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a 15-minute treatment. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

Coupling Reaction:

-

In a separate vial, dissolve Fmoc-3VVD-OH (2-4 equivalents relative to the resin loading) in DMF.

-

Add the coupling reagent (e.g., HBTU, 2-4 equivalents) and a base (e.g., DIPEA, 4-8 equivalents) to the Fmoc-3VVD-OH solution.

-

Allow the mixture to pre-activate for 1-2 minutes.

-

Add the activated Fmoc-3VVD-OH solution to the resin.

-

Agitate the reaction mixture for 1-4 hours at room temperature.

-

-

Washing: After the coupling reaction, drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

Monitoring the Reaction: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction.

-

Subsequent Steps: The resulting peptide can be further elongated by repeating the deprotection and coupling steps with additional amino acids, or it can be cleaved from the resin, deprotected, and purified.

This guide provides a foundational understanding of Fmoc-3VVD-OH for researchers and professionals in the field of drug development. The provided information on its properties, suppliers, and role in ADC synthesis, along with representative protocols and workflows, should facilitate its effective use in the design and synthesis of next-generation targeted therapeutics.

References

- 1. peptide.com [peptide.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. advancedchemtech.com [advancedchemtech.com]

The Critical Divide: Why GMP-Grade Matters for Peptide Intermediates in Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate journey of bringing a peptide therapeutic from the laboratory bench to the patient's bedside, every single component and every manufacturing step is scrutinized for safety, quality, and consistency. A pivotal, yet often underestimated, aspect of this process is the quality of peptide intermediates—the building blocks of the final Active Pharmaceutical Ingredient (API). This guide delves into the technical imperatives for utilizing Good Manufacturing Practice (GMP) grade peptide intermediates, highlighting the profound impact of this choice on impurity profiles, batch consistency, regulatory success, and ultimately, patient safety.

Introduction: Beyond Purity—The GMP Framework

Good Manufacturing Practice (GMP) is a system of regulations and guidelines enforced by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure that pharmaceutical products are consistently produced and controlled according to stringent quality standards.[1][2] While a high purity percentage on a certificate of analysis is important, GMP encompasses a far more comprehensive quality assurance framework.[3] For peptide intermediates, adhering to GMP means rigorous control over every facet of production, including personnel, facilities, equipment, raw materials, process validation, documentation, and quality control.[4]

The foundational guideline for GMP in API manufacturing is the ICH Q7 "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients".[5] This internationally harmonized document provides a detailed framework for ensuring the quality and purity of APIs, and its principles are applied with increasing stringency as the manufacturing process progresses from early intermediates to the final API.[6]

The Fork in the Road: GMP vs. Research-Grade Intermediates

Peptide intermediates can typically be sourced in two broad categories: "Research Use Only" (RUO) or "Research Grade," and GMP grade. While chemically identical in their intended sequence, the manufacturing paradigm, quality oversight, and documentation that underpin them are vastly different.[3]

Research-grade peptides are suitable for early-stage discovery and non-clinical studies where the primary goal is to establish proof-of-concept.[5][7] However, as a program advances toward clinical trials, the use of non-GMP intermediates introduces significant risks. The lack of stringent process controls can lead to a highly variable and poorly characterized impurity profile, which can have devastating consequences for a drug development program.[8]

Data Presentation: A Comparative Analysis

The decision to invest in GMP-grade intermediates is fundamentally a risk mitigation strategy. The following table summarizes the key quantitative and qualitative differences between typical research-grade and GMP-grade peptide intermediates.

| Attribute | Research Grade / Non-GMP | GMP Grade | Significance in Drug Development |

| Purity (by HPLC) | Typically >90% to >95%.[5][9] May vary significantly. | Typically >97% or >98%, with a well-defined specification.[10] | Higher purity reduces the dosage of unknown and potentially harmful related substances. |

| Individual Impurity Limit | Often not specified or controlled. A single impurity could be several percent. | Strictly controlled, typically no single impurity >1.0%, often <0.5%.[10] | Controls specific, potentially toxic or immunogenic, impurities. |

| Common Impurities | Higher levels of deletion sequences, truncations, incompletely deprotected peptides, and residual synthesis reagents (e.g., TFA).[11] | Minimized and controlled levels of process-related impurities. Defined specifications for known impurities. | Impurities can alter bioactivity, cause off-target effects, or induce an immune response.[12][13] |

| Endotoxin Level | Not typically controlled or tested. Can be very high. | Strictly controlled to meet regulatory limits (e.g., <0.2 EU/kg for intrathecal use, <5 EU/kg for other injectables).[14] | Endotoxins are potent pyrogens that can cause severe inflammatory reactions and fever if injected.[15] |

| Batch-to-Batch Consistency | Often high variability in purity and impurity profile.[16] | High consistency ensured by validated processes and extensive QC testing.[17] | Consistency is critical for reproducible results in toxicology studies and clinical trials. |

| Documentation | Minimal; typically a Certificate of Analysis with purity and mass. | Comprehensive batch records, full traceability of raw materials, process validation reports, and stability data.[2] | Essential for regulatory submissions (e.g., IND, NDA) and demonstrating control over the manufacturing process. |

| Manufacturing Environment | Standard laboratory conditions. | Controlled and monitored cleanroom environments to prevent contamination.[1] | Prevents microbial and particulate contamination of the intermediate. |

The Regulatory Pathway: Phase-Appropriate GMP

Regulatory agencies recognize that the full, stringent GMP required for commercial manufacturing is not practical or necessary in the earliest stages of clinical development.[18] Instead, they advocate for a "phase-appropriate" application of GMP.

-

Phase I Clinical Trials: For materials entering Phase I, the FDA's guidance emphasizes safety.[19][20] While exempt from the full scope of 21 CFR 211 regulations, there is a clear expectation of a robust quality control system.[20] This includes well-documented procedures, qualified equipment, and control over raw materials and the manufacturing environment to ensure the safety of trial subjects.[17][21]

-

Phase II and Beyond: As a drug candidate progresses to Phase II and III, regulatory expectations for GMP compliance increase significantly.[18] Manufacturing processes must be more thoroughly defined and validated to ensure the consistency of the material being used in larger patient populations.

The logical progression of applying GMP is crucial for a smooth transition through clinical development. Introducing GMP principles at the intermediate stage for pivotal toxicology studies and Phase I manufacturing prevents costly delays and the need to repeat studies due to changes in the impurity profile.

The Science of Safety: Impact of Impurities

Impurities in peptide intermediates are not inert bystanders. They can be structurally similar to the main peptide and possess unintended biological activity, altered receptor binding, or the potential to elicit an immune response (immunogenicity).[12][22]

Types of Peptide Impurities:

-

Deletion/Truncation Sequences: Formed from incomplete coupling steps during synthesis.[11]

-

Insertion Sequences: Result from the double addition of an amino acid.

-

Incompletely Deprotected Peptides: Side-chain protecting groups that are not fully removed can alter the peptide's structure and function.[13]

-

Diastereomers: Racemization of amino acids during synthesis can lead to isomers with different biological activities.

-

Oxidation/Deamidation Products: Degradation products that can form during synthesis or storage.[13]

Case Study: The GLP-1 Receptor Agonist Signaling Pathway

To illustrate the importance of purity, consider a therapeutic peptide that is a GLP-1 receptor agonist, used in the treatment of type 2 diabetes. The GLP-1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling events, primarily through the Gαs pathway, leading to increased cAMP production.[23] This ultimately enhances glucose-dependent insulin secretion from pancreatic beta cells.

An impurity, such as a truncated version of the peptide, might bind to the GLP-1 receptor with lower affinity or act as an antagonist, thereby reducing the therapeutic efficacy. More dangerously, certain impurities could trigger off-target signaling or be recognized as foreign by the immune system, leading to the development of anti-drug antibodies (ADAs).[12] This was observed in the development of Taspoglutide, a GLP-1 agonist, where immunogenicity issues led to the termination of its development.[24] GMP manufacturing minimizes the levels of such impurities, ensuring that the desired biological response is achieved safely and consistently.

Experimental Protocols: Ensuring Quality Control

A robust Quality Control (QC) strategy is a cornerstone of GMP. It involves a battery of analytical tests to confirm the identity, purity, and safety of the peptide intermediate. Below are detailed methodologies for key experiments.

Purity and Impurity Profiling by RP-HPLC

Objective: To separate, quantify, and profile the target peptide and any related impurities.

Methodology:

-

System Preparation: Use a High-Performance Liquid Chromatography (HPLC) system with a UV detector. Ensure the system is calibrated and equilibrated with the initial mobile phase conditions.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size, 100-300 Å pore size) is typically used for peptides.

-

Mobile Phase:

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (ACN).

-

-

Sample Preparation: Accurately weigh and dissolve the lyophilized peptide intermediate in Mobile Phase A to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.22 µm syringe filter.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 214 nm or 220 nm (for the peptide backbone).

-

Column Temperature: 30-40 °C.

-

Injection Volume: 20 µL.

-

Gradient: A typical gradient might run from 5% B to 65% B over 30-40 minutes. The exact gradient must be optimized for the specific peptide to ensure adequate resolution between the main peak and impurities.

-

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage. Identify and quantify individual impurities relative to the main peak.

Identity Confirmation by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the peptide intermediate, thereby verifying its primary sequence.

Methodology:

-

System: A mass spectrometer, typically an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer, is used.

-

Sample Preparation: Dilute the peptide sample from the HPLC analysis (or a separately prepared solution) to approximately 10-50 pmol/µL in a suitable solvent, often 50:50 water/acetonitrile with 0.1% formic acid (note: TFA can suppress ionization and should be avoided or minimized for MS).[25]

-

Infusion/Injection: The sample can be directly infused into the ESI source or injected via an LC system (LC-MS).

-

MS Parameters (Typical ESI+):

-

Ion Source: Electrospray Ionization, Positive Mode.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

Mass Range: Scan a range appropriate for the expected multiply-charged ions of the peptide (e.g., m/z 400-2000).

-

-

Data Analysis: The ESI process generates a series of multiply-charged ions ([M+nH]n+) for the peptide. Use deconvolution software to process this charge state envelope and calculate the neutral molecular mass of the peptide. Compare the observed mass to the theoretical average or monoisotopic mass calculated from the peptide's amino acid sequence. The masses should match within a predefined tolerance (e.g., ±0.5 Da).

Bacterial Endotoxin Testing (LAL Test)

Objective: To quantify the level of bacterial endotoxins in the peptide intermediate.

Methodology: The Limulus Amebocyte Lysate (LAL) test is the standard method.[26] The kinetic chromogenic method is commonly used.

-

Materials: LAL reagent kit (containing lysate, endotoxin standard, and LAL Reagent Water), pyrogen-free test tubes and pipette tips. All glassware must be depyrogenated (e.g., by heating at 250°C for >30 minutes).[27]

-

Sample Preparation: Dissolve the peptide intermediate in LAL Reagent Water to a concentration that does not inhibit or enhance the enzymatic reaction. This often requires determining the Maximum Valid Dilution (MVD).

-

Standard Curve: Prepare a series of endotoxin standards of known concentrations (e.g., from 50 EU/mL down to 0.005 EU/mL) by diluting the control standard endotoxin.

-

Assay Procedure:

-

Pipette samples, standards, and negative controls (LAL Reagent Water) into a 96-well microplate.

-

Add the LAL lysate to all wells.

-

Place the plate in an incubating plate reader set to 37 ± 1°C.

-

-

Data Analysis: The plate reader monitors the color change (absorbance) over time. The time it takes for the absorbance to reach a certain level is inversely proportional to the amount of endotoxin present. A standard curve is generated by plotting the reaction times against the log of the endotoxin concentration. The endotoxin level in the sample is then interpolated from this curve.[26]

Conclusion: A Non-Negotiable Standard

For researchers and drug developers, the choice between research-grade and GMP-grade peptide intermediates represents a critical decision point that extends far beyond budget considerations. Adherence to GMP is not merely a regulatory hurdle; it is a fundamental scientific and ethical obligation.[1] It ensures that the material used in pivotal safety studies and early human trials is safe, consistent, and well-characterized.[17][27] By investing in GMP-grade intermediates, developers mitigate the risks of batch failure, unexpected toxicity, and immunogenicity, thereby building a robust foundation for regulatory approval and ensuring the delivery of a safe and effective therapeutic to patients. The quality of the first brick determines the strength of the entire edifice; in peptide drug development, GMP intermediates are that foundational brick.

References

- 1. Synthetic Peptides: Understanding The New CMC Guidelines [dlrcgroup.com]

- 2. genscript.com [genscript.com]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. peptide.com [peptide.com]

- 6. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biocompare.com [biocompare.com]

- 8. toolify.ai [toolify.ai]

- 9. qinglishangmao.com [qinglishangmao.com]

- 10. polypeptide.com [polypeptide.com]

- 11. benchchem.com [benchchem.com]

- 12. usp.org [usp.org]

- 13. youtube.com [youtube.com]

- 14. rdworldonline.com [rdworldonline.com]

- 15. Guidance Document - Annex 13 to the Current Edition of the Good Manufacturing Practices Guidelines Drugs Used in Clinical Trials (GUI-0036) - Canada.ca [canada.ca]

- 16. verifiedpeptides.com [verifiedpeptides.com]

- 17. propharmagroup.com [propharmagroup.com]

- 18. pharmtech.com [pharmtech.com]

- 19. Current Good Manufacturing Practice for Phase 1 Investigational Drugs | FDA [fda.gov]

- 20. caiready.com [caiready.com]

- 21. ascendiacdmo.com [ascendiacdmo.com]

- 22. upperton.com [upperton.com]

- 23. fda.gov [fda.gov]

- 24. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 25. How to use color effectively in your scientific visualizations - CellEngine Blog [blog.cellengine.com]

- 26. waters.com [waters.com]

- 27. GMP in Clinical Trials [pharmuni.com]

A Technical Guide to the Solubility and Stability of Fmoc-Val-Val-Val-OH

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the solubility and stability characteristics of N-α-(9-Fluorenylmethoxycarbonyl)-L-valyl-L-valyl-L-valine (Fmoc-3VVD-OH). Understanding these parameters is critical for the successful application of this peptide fragment in solid-phase peptide synthesis (SPPS), in vitro biological assays, and formulation development. The information presented herein, including detailed experimental protocols, is intended to provide a practical guide for laboratory professionals.

Compound Overview

-

Compound Name: N-α-(9-Fluorenylmethoxycarbonyl)-L-valyl-L-valyl-L-valine

-

Synonyms: Fmoc-VVV-OH, Fmoc-Val-Val-Val-OH

-

Molecular Formula: C₃₄H₃₉N₃O₆

-

Molecular Weight: 585.69 g/mol

-

Structure: A tripeptide composed of three valine residues with the N-terminus protected by a base-labile Fmoc group. Its structure contributes to significant hydrophobicity.

Solubility Data

The solubility of Fmoc-3VVD-OH is dictated by its large, nonpolar Fmoc group and the hydrophobic isopropyl side chains of the three valine residues. Consequently, it exhibits poor solubility in aqueous solutions and high solubility in polar aprotic organic solvents commonly used in peptide synthesis.[1][2][3][4]

While specific quantitative solubility data for Fmoc-Val-Val-Val-OH is not extensively published, the following table provides estimates based on the known solubility of the closely related compound Fmoc-L-Val-OH and general principles for hydrophobic Fmoc-peptides.[5][6][7][8] Researchers should consider these values as a starting point for their own experimental determinations.

Table 1: Estimated Solubility of Fmoc-3VVD-OH

| Solvent | Abbreviation | Estimated Solubility (mg/mL) | Temperature (°C) | Notes |

| Dimethylformamide | DMF | > 50 | 25 | Commonly used solvent for SPPS; excellent solubility expected.[8] |

| N-Methyl-2-pyrrolidone | NMP | > 50 | 25 | An effective, though less polar, alternative to DMF for hydrophobic peptides.[7] |

| Dimethyl sulfoxide | DMSO | > 100 | 25 | High solubility expected, useful for preparing concentrated stock solutions for biological assays.[5][6] |

| Acetonitrile | ACN | ~ 5 - 10 | 25 | Moderate solubility; often used in HPLC mobile phases. |

| Dichloromethane | DCM | ~ 10 - 20 | 25 | Moderate solubility, but less commonly used in modern Fmoc chemistry.[2] |

| Water (pH 7) | - | < 0.1 | 25 | Practically insoluble due to high hydrophobicity.[9][10] |

| Methanol | MeOH | < 1 | 25 | Poor solubility; may cause precipitation.[11] |

Stability Profile

The stability of Fmoc-3VVD-OH is primarily governed by the chemical lability of the N-terminal Fmoc protecting group. The peptide bonds of the valine backbone are generally stable under the conditions described.

pH Stability

-

Acidic Conditions: The Fmoc group is highly stable under acidic conditions. It can withstand treatment with strong acids like trifluoroacetic acid (TFA), which is a crucial feature for its use in orthogonal peptide synthesis strategies.[12]

-

Neutral Conditions: The compound is reasonably stable at neutral pH for short durations, such as during workup or in buffered assay conditions. However, prolonged storage in solution is not recommended.

-

Basic Conditions: The Fmoc group is exceptionally labile to basic conditions, particularly in the presence of secondary amines like piperidine.[13] This cleavage is the basis of its utility in SPPS. The reaction proceeds via a β-elimination mechanism.[12]

Quantitative Stability in Deprotection Reagent

The rate of Fmoc group cleavage is a critical parameter in SPPS. The half-life in the standard deprotection reagent provides a quantitative measure of its instability under basic conditions.

Table 2: Kinetic Stability of the Fmoc Group

| Reagent | Condition | Half-life (t½) | Notes |

| 20% Piperidine in DMF | Room Temperature | ~6 seconds | This is the standard and highly efficient condition for Fmoc removal in SPPS.[13][14][15] |

| 50% Morpholine in DMF | Room Temperature | ~1 minute | A milder reagent, sometimes used for sensitive sequences to minimize side reactions.[14] |

| 5% Piperazine in DMF | Room Temperature | ~30 seconds | Another alternative to piperidine.[14] |

Thermal and Solvent Stability

-

In Solution: Long-term storage of Fmoc-amino acids and peptides in solvents like DMF or NMP is not advised, as degradation can occur over time.[2] For biological assays, stock solutions should be prepared fresh in DMSO and stored at -20°C or -80°C for short to medium-term use.[5][6]

-

Solid State: As a solid, Fmoc-3VVD-OH is stable when stored in a cool, dry, and dark environment.

Experimental Protocols

Protocol for Determining Equilibrium Solubility

This protocol uses an HPLC-based method to quantify the amount of dissolved peptide in a saturated solution.

-

Preparation of Calibration Curve: a. Prepare a 10 mg/mL stock solution of Fmoc-3VVD-OH in DMSO. b. Create a series of standards (e.g., 1.0, 0.5, 0.25, 0.1, 0.05 mg/mL) by diluting the stock solution with the chosen analytical solvent (e.g., 50:50 Acetonitrile:Water). c. Inject each standard into a reverse-phase HPLC system and record the peak area at a suitable wavelength (typically 265 nm or 301 nm for the Fmoc group). d. Plot peak area versus concentration to generate a linear calibration curve.

-

Sample Preparation and Analysis: a. Add an excess amount of solid Fmoc-3VVD-OH (e.g., 10 mg) to a vial containing a known volume of the test solvent (e.g., 1 mL). b. Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. c. Centrifuge the suspension at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid. d. Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates. e. Accurately dilute the clear filtrate with the analytical solvent to a concentration that falls within the range of the calibration curve. f. Inject the diluted sample into the HPLC and determine the peak area.

-

Calculation: a. Use the calibration curve to determine the concentration of the diluted sample. b. Calculate the original concentration in the saturated supernatant by multiplying by the dilution factor. This value represents the solubility.

Protocol for Determining Stability (Deprotection Kinetics)

This protocol measures the rate of disappearance of the parent compound in a basic solution.

-

Preparation: a. Prepare a stock solution of Fmoc-3VVD-OH in DMF (e.g., 10 mg/mL). b. Prepare the deprotection reagent (e.g., 20% piperidine in DMF). c. Prepare a quenching solution (e.g., 1% TFA in DMF) to neutralize the base and stop the reaction.

-

Kinetic Experiment: a. In a reaction vial at room temperature, add a defined volume of the deprotection reagent. b. To initiate the reaction (t=0), add a small volume of the Fmoc-3VVD-OH stock solution and mix rapidly. c. At specified time points (e.g., 0, 5, 10, 20, 30, 60 seconds), withdraw an aliquot of the reaction mixture. d. Immediately transfer the aliquot into a separate vial containing an excess of the quenching solution.

-

HPLC Analysis: a. Analyze each quenched time-point sample by reverse-phase HPLC. b. Quantify the peak area of the remaining Fmoc-3VVD-OH at each time point.

-

Data Analysis: a. Plot the natural logarithm of the remaining Fmoc-3VVD-OH concentration (or peak area) versus time. b. The slope of the resulting linear plot will be the negative of the rate constant (k). c. Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Visualizations

Caption: Experimental workflow for determining the equilibrium solubility of Fmoc-3VVD-OH.

Caption: Chemical pathway for the base-catalyzed deprotection of Fmoc-3VVD-OH.

References

- 1. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 2. peptide.com [peptide.com]

- 3. researchgate.net [researchgate.net]

- 4. Solubility Guidelines for Peptides [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. advancedchemtech.com [advancedchemtech.com]

- 8. peptide.com [peptide.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. openaccesspub.org [openaccesspub.org]

- 11. FMOC-L-Valine | 68858-20-8 [chemicalbook.com]

- 12. chempep.com [chempep.com]

- 13. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 14. connectsci.au [connectsci.au]

- 15. pubs.rsc.org [pubs.rsc.org]

The Core Attributes of Auristatin Peptides: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key characteristics of auristatin peptides, a class of potent antimitotic agents integral to the development of antibody-drug conjugates (ADCs). This document details their mechanism of action, structure-activity relationships, and critical data on their biological activity. Furthermore, it provides detailed experimental protocols for essential assays and visualizes complex biological pathways and workflows to support research and development efforts in targeted cancer therapy.

Introduction to Auristatin Peptides

Auristatins are synthetic analogues of the natural product dolastatin 10, which was originally isolated from the sea hare Dolabella auricularia.[1] These peptides are exceptionally cytotoxic, making them unsuitable for use as standalone chemotherapeutic agents due to a narrow therapeutic window and significant side effects.[1] However, their high potency makes them ideal payloads for ADCs, which leverage the specificity of monoclonal antibodies to deliver these cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.[2]

The two most prominent and widely studied auristatin derivatives in ADC development are monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF).[2] These pentapeptides exhibit their potent anticancer effects by disrupting microtubule dynamics, a critical process for cell division.[3]

Mechanism of Action

The primary mechanism of action for auristatin peptides is the inhibition of tubulin polymerization.[3] Upon internalization of the ADC into a target cancer cell via receptor-mediated endocytosis, the linker connecting the auristatin to the antibody is cleaved in the lysosomal compartment, releasing the active payload into the cytoplasm.[4]

The released auristatin then binds to the vinca domain on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[4] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis (programmed cell death).[4][5]

Recent studies have also indicated that auristatin-based ADCs can trigger immunogenic cell death (ICD) by inducing an endoplasmic reticulum (ER) stress response, which may contribute to a more robust and durable anti-tumor immune response.[5]

Structure-Activity Relationship

The structure of auristatin peptides has been extensively modified to optimize their potency, stability, and suitability for conjugation to antibodies. The core structure consists of five amino acid residues, with key modifications typically made at the N- and C-termini.

-

N-terminus: The N-terminal modification of dolastatin 10 to create MMAE and MMAF, which involves the replacement of the N,N-dimethylvaline with a monomethylvaline, provides a secondary amine for linker attachment without significantly compromising cytotoxic activity.[6]

-

C-terminus: The C-terminal residue significantly influences the properties of the auristatin. MMAE has a neutral C-terminus, which allows it to be membrane-permeable and exert a "bystander effect," killing adjacent antigen-negative tumor cells.[7] In contrast, MMAF has a charged C-terminal phenylalanine, rendering it less membrane-permeable and thus reducing the bystander effect, which can be advantageous in certain therapeutic contexts to minimize off-target toxicity.[7]

-

Central Peptide Core: Modifications to the central peptide subunits (P2-P3-P4) have also been explored to modulate activity and hydrophilicity, which can impact ADC aggregation and in vivo efficacy.[6] Novel hydrophilic auristatins have shown greater potency in vitro and enhanced in vivo antitumor activity.[6]

Quantitative Data on Cytotoxicity

The in vitro potency of auristatin peptides is a critical parameter in their evaluation as ADC payloads. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The following table summarizes representative IC50 values for MMAE and MMAF in various human cancer cell lines.

| Cell Line | Cancer Type | Auristatin Derivative | IC50 (nM) | Reference(s) |

| SKBR3 | Breast Cancer | MMAE | 3.27 ± 0.42 | [8][9] |

| HEK293 | Kidney Cancer | MMAE | 4.24 ± 0.37 | [8][9] |

| BxPC-3 | Pancreatic Cancer | MMAE | 0.97 ± 0.10 | [10] |

| PSN-1 | Pancreatic Cancer | MMAE | 0.99 ± 0.09 | [10] |

| Capan-1 | Pancreatic Cancer | MMAE | 1.10 ± 0.44 | [10] |

| Panc-1 | Pancreatic Cancer | MMAE | 1.16 ± 0.49 | [10] |

| Karpas 299 | Anaplastic Large Cell Lymphoma | MMAE | Potent (exact value not specified) | [1] |

| Jurkat | T-cell Leukemia | MMAF | 450 | [1] |

| SKBR3 | Breast Cancer | MMAF | 83 | [1] |

| Karpas 299 | Anaplastic Large Cell Lymphoma | MMAF | Potent (exact value not specified) | [1] |

Note: IC50 values can vary depending on the specific experimental conditions, including cell density and incubation time.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

Objective: To determine the in vitro cytotoxicity of an auristatin peptide or an ADC on a cancer cell line and to calculate its IC50 value.

Materials:

-

Target cancer cell line

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well flat-bottom plates

-

Auristatin peptide or ADC stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the auristatin peptide or ADC in complete medium from the stock solution.

-

Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control wells (medium with the same concentration of DMSO as the highest drug concentration) and untreated control wells (medium only).

-

Incubate the plate for 72 hours.

-

-

MTT Addition:

-

Add 20 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 150 µL of solubilization solution to each well.

-

Place the plate on an orbital shaker for 15 minutes to dissolve the crystals.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.

-

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

Objective: To determine the effect of an auristatin peptide on the polymerization of purified tubulin in vitro.

Materials:

-

Lyophilized tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

DAPI (4′,6-diamidino-2-phenylindole) solution

-

Test auristatin peptide and control compounds (e.g., paclitaxel as a polymerization promoter, vinblastine as an inhibitor)

-

Black, opaque 96-well plates

-

Temperature-controlled fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Thaw all reagents on ice. Keep tubulin on ice at all times.

-

Prepare a 10x working stock of the test auristatin peptide and control compounds in General Tubulin Buffer.

-

Prepare the tubulin polymerization mix on ice: For a final tubulin concentration of 2 mg/mL, reconstitute lyophilized tubulin in the appropriate volume of ice-cold General Tubulin Buffer containing 1 mM GTP, 10% glycerol, and 6.3 µM DAPI.[11]

-

-

Assay Setup:

-

Pre-warm the 96-well plate to 37°C.

-

Pipette 10 µL of the 10x compound dilutions (or vehicle/positive control) into the wells.

-

-

Initiation of Polymerization:

-

To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.

-

Immediately place the plate in the 37°C microplate reader.

-

-

Data Acquisition:

-

Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) every 60 seconds for 60 minutes.[12]

-

-

Data Analysis:

-

Subtract the initial fluorescence reading (time 0) from all subsequent readings for each well.

-

Plot the change in fluorescence versus time for each concentration of the auristatin peptide and controls.

-

Determine the Vmax (maximum rate of polymerization) and the plateau fluorescence (extent of polymerization).

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC50 value.

-

ADC Plasma Stability Assay (LC-MS-Based)

Objective: To assess the stability of an ADC in plasma by measuring the amount of intact ADC and released payload over time.

Materials:

-

ADC of interest

-

Human plasma (or plasma from other species of interest)

-

Phosphate-buffered saline (PBS)

-

Protein A or antigen-specific magnetic beads

-

Wash buffers

-

Elution buffer (e.g., low pH glycine)

-

Acetonitrile

-

Formic acid

-

LC-MS/MS system

Procedure:

-

Incubation:

-

Incubate the ADC in plasma at 37°C.

-

Collect aliquots at various time points (e.g., 0, 1, 4, 24, 48, 72 hours).

-

-

Immunocapture of ADC:

-

Add protein A or antigen-specific magnetic beads to the plasma samples to capture the ADC.

-

Incubate to allow binding.

-

Use a magnetic rack to separate the beads from the plasma.

-

-

Sample Processing for Intact ADC Analysis:

-

Wash the beads with wash buffer to remove non-specifically bound proteins.

-

Elute the intact ADC from the beads using an elution buffer.

-

Neutralize the eluate.

-

Analyze the intact ADC by LC-MS to determine the drug-to-antibody ratio (DAR) at each time point.

-

-

Sample Processing for Free Payload Analysis:

-

After immunocapture, collect the supernatant (plasma depleted of ADC).

-

Add acetonitrile to the supernatant to precipitate the remaining plasma proteins.

-

Centrifuge to pellet the proteins.

-

Collect the supernatant containing the free payload.

-

Analyze the free payload by LC-MS/MS.

-

-

Data Analysis:

-

Plot the average DAR over time to assess linker stability.

-

Quantify the concentration of free payload at each time point to determine the rate of drug release.

-

Visualizations of Key Pathways and Processes

Auristatin-Induced Apoptosis Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. devtoolsdaily.com [devtoolsdaily.com]

- 3. researchgate.net [researchgate.net]

- 4. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]

- 5. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]

- 6. Antibody-Drug Conjugate Payloads; Study of Auristatin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antibody Drug Conjugates: Preclinical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern chemistry and biology, enabling the routine synthesis of peptides for a vast array of applications, from basic research to the development of novel therapeutics.[1] Pioneered by R. Bruce Merrifield, who was awarded the Nobel Prize in Chemistry in 1984 for this work, SPPS revolutionized peptide synthesis by introducing the concept of anchoring the growing peptide chain to an insoluble solid support.[2][3] This innovation dramatically simplifies the purification process, as excess reagents and soluble by-products can be easily removed by filtration and washing, a stark contrast to the laborious purification steps required in traditional solution-phase synthesis.[4]

This technical guide provides an in-depth exploration of the core principles and methodologies of SPPS, with a focus on the widely adopted Fmoc/tBu strategy. It is designed to serve as a practical resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, comparative data on critical reagents, and a visual representation of the key workflows.

Core Principles of Solid-Phase Peptide Synthesis

The fundamental principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support, often referred to as a resin.[5][2] The synthesis proceeds in a cyclical manner, with each cycle consisting of two main chemical steps: deprotection of the N-terminal protecting group of the resin-bound peptide and coupling of the next N-terminally protected amino acid.[6][7]

To ensure the specific formation of the desired peptide bond, temporary protecting groups are used for the α-amino group of the incoming amino acid, while semi-permanent protecting groups are employed for the reactive side chains of the amino acids.[8][9] The choice of these protecting groups defines the two primary strategies in SPPS:

-

Boc/Bzl Strategy: This "classic" approach utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-protection and benzyl (Bzl)-based groups for side-chain protection.[6] The final cleavage of the peptide from the resin and removal of side-chain protecting groups is typically achieved with strong acids like anhydrous hydrofluoric acid (HF).[4][8]

-

Fmoc/tBu Strategy: This is currently the most widely used methodology and employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile tert-butyl (tBu) groups for side-chain protection.[6][8] This orthogonal protection scheme allows for milder cleavage conditions, typically using trifluoroacetic acid (TFA), which is a significant advantage over the Boc/Bzl strategy.[8]

This guide will focus on the Fmoc/tBu strategy due to its prevalence and versatility.

The SPPS Workflow: A Step-by-Step Overview

The synthesis of a peptide using SPPS follows a well-defined, cyclical workflow. Each addition of an amino acid residue involves a series of steps that are repeated until the desired peptide sequence is assembled.

Caption: General workflow of the solid-phase peptide synthesis (SPPS) cycle.

Key Components of SPPS

The success of SPPS is critically dependent on the careful selection of its core components: the solid support (resin), protecting groups, and coupling reagents.

Solid Supports (Resins)

The insoluble polymer support is the foundation of SPPS. The choice of resin influences the synthesis efficiency, the C-terminal functionality of the final peptide, and the conditions required for cleavage.[10] Key characteristics of an ideal resin include chemical and mechanical stability, and optimal swelling properties in the solvents used for synthesis.[10]

| Resin Name | Polymer Backbone | Typical Loading Capacity (mmol/g) | C-Terminal Functionality after Cleavage | Key Features |

| Wang Resin | Polystyrene | 0.5 - 1.0 | Carboxylic Acid | Widely used for Fmoc/tBu strategy; acid-labile linker.[11][12] |

| 2-Chlorotrityl Chloride (2-CTC) Resin | Polystyrene | 0.5 - 1.0 | Carboxylic Acid | Very acid-sensitive linker, allows for cleavage with mild acid, preserving acid-labile side-chain protecting groups.[11] |

| Rink Amide Resin | Polystyrene | 0.4 - 0.8 | Amide | Produces C-terminal peptide amides upon TFA cleavage.[12][13] |

| Merrifield Resin | Polystyrene | 0.5 - 1.2 | Carboxylic Acid | Primarily used in Boc/Bzl strategy; requires strong acid (e.g., HF) for cleavage. |

| TentaGel Resin | Polyethylene glycol-grafted polystyrene (PEG-PS) | 0.2 - 0.4 | Varies with linker | Excellent swelling in a wide range of solvents; beneficial for long or difficult sequences. |

Protecting Groups

Protecting groups are essential to prevent unwanted side reactions during peptide synthesis.[9][14] In the Fmoc/tBu strategy, an orthogonal protection scheme is employed, meaning that the temporary and permanent protecting groups can be removed under different chemical conditions.[15]

-

Nα-Protection (Temporary): The Fmoc (9-fluorenylmethyloxycarbonyl) group is used to protect the α-amino group of the amino acid. It is stable to acidic and mild basic conditions but is readily cleaved by a secondary amine, typically a solution of 20% piperidine in dimethylformamide (DMF).[16]

-

Side-Chain Protection (Permanent): The reactive side chains of amino acids are protected with groups that are stable to the basic conditions of Fmoc deprotection but are cleaved by strong acid (TFA) during the final cleavage step. Common side-chain protecting groups include:

-

tert-Butyl (tBu): For Asp, Glu, Ser, Thr, Tyr.

-

tert-Butoxycarbonyl (Boc): For Lys, Trp.

-

Trityl (Trt): For Asn, Gln, Cys, His.

-

2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf): For Arg.

-

Coupling Reagents

Coupling reagents are used to activate the carboxyl group of the incoming Fmoc-amino acid, facilitating the formation of the peptide bond with the free N-terminal amine of the resin-bound peptide.[17] Modern coupling reagents are highly efficient and designed to minimize racemization.

| Coupling Reagent | Class | Key Features |

| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Aminium/Uronium Salt | Highly efficient, fast reaction times, low racemization. Widely used.[18][19] |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Aminium/Uronium Salt | One of the most powerful coupling reagents, particularly effective for sterically hindered amino acids.[7][20] |

| DIC/HOBt (N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole) | Carbodiimide / Additive | A classic and cost-effective combination. HOBt is added to suppress racemization.[9][19] |

| COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | Uronium Salt | High coupling efficiency, low racemization, and its by-products are water-soluble, which can simplify purification.[20] |

Detailed Experimental Protocols (Fmoc/tBu Strategy)

The following protocols provide a general framework for manual SPPS. Reagent equivalents are typically based on the initial loading of the resin.

Resin Preparation and Swelling

Objective: To swell the resin in an appropriate solvent to allow for optimal diffusion of reagents.

-

Place the desired amount of resin in a reaction vessel.

-

Add a suitable solvent (e.g., dichloromethane (DCM) followed by dimethylformamide (DMF) for polystyrene-based resins).

-

Allow the resin to swell for 30-60 minutes with gentle agitation.

-

Drain the solvent by filtration.

Loading of the First Fmoc-Amino Acid onto Wang Resin

Objective: To covalently attach the first C-terminal amino acid to the resin.

-

Swell the Wang resin (1 eq) in a 9:1 (v/v) mixture of DCM and DMF.

-

In a separate flask, dissolve the Fmoc-amino acid (4 eq) and HOBt (4 eq) in a minimal amount of DMF.

-

Add the amino acid/HOBt solution to the swollen resin.

-

Add DIC (4 eq) to the resin mixture.

-

In a separate vial, dissolve DMAP (0.1 eq) in a minimal amount of DMF and add it to the reaction mixture.

-

Agitate the mixture for 12 hours at room temperature.

-

Filter the resin and wash thoroughly with DMF, DCM, and then methanol.

-

Dry the resin under vacuum.

Capping of Unreacted Hydroxyl Groups

Objective: To block any unreacted functional groups on the resin to prevent the formation of deletion peptide sequences.

-

Swell the loaded resin in DCM.

-

Add a solution of acetic anhydride (2 eq) and DIPEA (2 eq) in DCM.

-

Agitate for 30 minutes at room temperature.

-

Filter the resin and wash with DCM and DMF.

Fmoc Deprotection

Objective: To remove the temporary Fmoc protecting group from the N-terminus of the growing peptide chain.

Caption: Mechanism of Fmoc deprotection using piperidine.

-

Wash the resin-bound peptide with DMF.

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.

-

Agitate for an initial 2 minutes, then drain the solution.

-

Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 5-10 minutes.

-

Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.

Amino Acid Coupling (Using HBTU)

Objective: To form a peptide bond between the free N-terminus of the resin-bound peptide and the next Fmoc-amino acid.

-

Wash the deprotected peptide-resin with DMF.

-

In a separate vial, pre-activate the Fmoc-amino acid (3 eq) by dissolving it with HBTU (3 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (4 eq) in DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 30-60 minutes at room temperature. The completion of the reaction can be monitored using a qualitative method like the Kaiser test.

-

Drain the coupling solution and wash the resin with DMF.

Cleavage from the Resin and Side-Chain Deprotection

Objective: To cleave the completed peptide from the solid support and remove the permanent side-chain protecting groups.

Caution: This step involves the use of strong acids and should be performed in a well-ventilated fume hood.

The composition of the cleavage cocktail depends on the amino acid sequence of the peptide, as certain residues are prone to side reactions and require specific scavengers.

| Reagent Cocktail | Composition (v/v/v) | Target Peptides and Scavenger Function |

| Reagent K | TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | A robust, general-purpose cocktail. Scavengers protect against various side reactions, especially for Trp, Met, Cys, and Tyr. |

| TFA / TIS / Water | 95:2.5:2.5 | A common and less odorous cocktail suitable for many peptides. TIS is a scavenger for trityl groups. |

| Reagent B | TFA / Phenol / Water / TIS (88:5:5:2) | An "odorless" alternative to cocktails containing thiols. Effective for scavenging trityl-based protecting groups.[2][3] |

| Reagent H | TFA / Phenol / Thioanisole / EDT / Water / DMS / NH4I | Specifically designed to minimize the oxidation of methionine residues.[3] |

General Cleavage Protocol:

-

Wash the fully assembled peptide-resin with DCM and dry it under vacuum.

-

Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the peptide pellet with cold ether and dry under vacuum.

Purification and Analysis

The crude peptide obtained after cleavage is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry.

Conclusion

Solid-phase peptide synthesis has become an indispensable tool in chemical and biomedical research. The Fmoc/tBu strategy, in particular, offers a robust and versatile platform for the synthesis of a wide range of peptides. By understanding the core principles, carefully selecting the appropriate reagents and resins, and adhering to optimized protocols, researchers can successfully synthesize high-quality peptides for their specific applications. This guide provides a foundational understanding and practical protocols to aid in the successful implementation of SPPS. Further optimization may be required for particularly challenging sequences, but the methodologies outlined herein represent the current standard in the field.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. peptide.com [peptide.com]

- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Practical Peptide Synthesis Workflow Using Amino-Li-Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chempep.com [chempep.com]

- 9. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 10. biosynth.com [biosynth.com]

- 11. researchgate.net [researchgate.net]